S107 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S107 hydrochloride is a specific stabilizer of RyR2 (type 2 ryanodine receptor)/FKBP12.6 (FK506 binding protein 12.6) complex that affects Ca2+ signaling . It’s a novel RyR2-specific compound that enhances the binding of calstabin2 to the mutant Ryr2-R2474S channel, inhibits the channel leak, and prevents cardiac arrhythmias .

Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in water and slightly soluble in hot alcohol . The molecular weight is 111.53 g/mol . The linear formula is NH2CONHNH2 · HCl .Mechanism of Action

Target of Action

S107 hydrochloride is a specific stabilizer of the RyR2 (type 2 ryanodine receptor)/FKBP12.6 (FK506 binding protein 12.6) complex . The RyR2 receptor is a type of calcium channel found in the sarcoplasmic reticulum of cardiac muscle cells, and FKBP12.6 is a protein that binds to and stabilizes these receptors .

Mode of Action

This compound enhances the binding affinity of calstabin2 (also known as FKBP12.6) to the RyR2 channels . This stabilization prevents the excessive release or leakage of calcium ions, thereby maintaining the normal balance of calcium ions within the cell .

Biochemical Pathways

The RyR2/FKBP12.6 complex plays a crucial role in calcium signaling pathways. When the RyR2 receptor is open, it releases calcium ions stored in the sarcoplasmic reticulum, rapidly increasing the level of calcium ions in the cytoplasm and amplifying the calcium signal. This triggers a series of cellular functions and physiological processes .

Result of Action

The stabilization of the RyR2/FKBP12.6 complex by this compound leads to a decrease in the leakage of calcium ions from the sarcoplasmic reticulum . This results in improved structure and function of the RyR2 channels in neurons, reduced inflammation, and normalized brain metabolism . Consequently, cognitive function is improved, communication between neurons is enhanced, and synaptic transmission is normalized .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of heart failure can lead to an increase in the activation of the adrenergic pathway, which in turn causes an increase in the leakage of calcium ions regulated by the RyR2 channel in neurons . Therefore, the action, efficacy, and stability of this compound can be influenced by the physiological state of the individual, such as the presence of heart failure .

Advantages and Limitations for Lab Experiments

S107 hydrochloride has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent and specific effects on calcium channels, which can make it a useful tool for studying calcium signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro, which can make it a useful tool for studying cellular processes. One limitation is that this compound has poor solubility in water, which can make it difficult to administer in in vivo experiments.

Future Directions

There are several future directions for the study of S107 hydrochloride. One direction is to further investigate its potential therapeutic properties in cancer and neurodegenerative diseases. Another direction is to study its effects on calcium signaling pathways in other cell types, such as immune cells. Additionally, future studies could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

S107 hydrochloride can be synthesized through a multi-step process involving the reaction of several chemicals. The synthesis method involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl cyanoacetate to form ethyl 3-(2,3-dimethoxyphenyl)acrylate. This is then reacted with hydrazine hydrate to form 3-(2,3-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide. The final step involves the reaction of this compound with hydrochloric acid to form this compound.

Scientific Research Applications

S107 hydrochloride has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. It has also been studied for its potential use in treating cardiac arrhythmias, as it can modulate calcium channels in cardiac cells. Additionally, this compound has been shown to have neuroprotective properties, as it can protect neurons from damage caused by oxidative stress.

Safety and Hazards

properties

IUPAC Name |

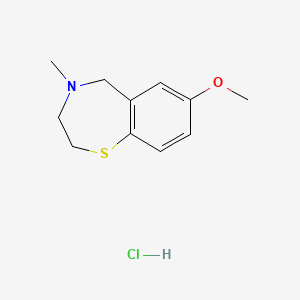

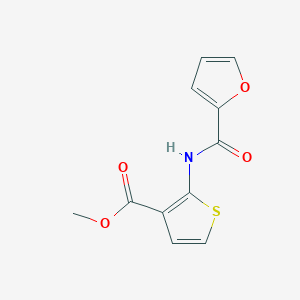

7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS.ClH/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12;/h3-4,7H,5-6,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLKSAHANRLKJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSC2=C(C1)C=C(C=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2382808.png)

![N-[3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2382811.png)

![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2382814.png)

![3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2382826.png)